Frangulin A

概要

説明

作用機序

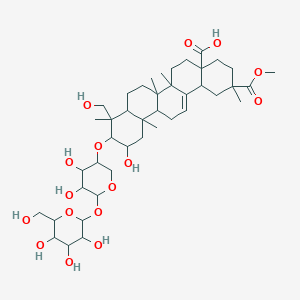

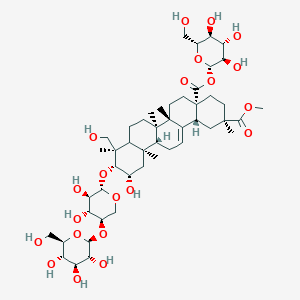

フランクリンAの作用機序には、タンパク質やDNAなどの分子標的との相互作用が含まれます。 この化合物は、疎水性相互作用と水素結合を通じて、ウシ血清アルブミンおよび子牛胸腺DNAと安定な複合体を形成します 。 これらの相互作用は、蛍光消光や分子構造の変化を引き起こし、その生体活性に不可欠です。 さらに、フランクリンAはDNAと静電相互作用を示し、その治療効果に貢献しています .

類似化合物の比較

フランクリンAは、エモジン、フィシオン、およびベンティラゴリンなどの他のアントラキノン誘導体と類似しています 。フランクリンAは、その特定の配糖体構造によりユニークであり、その生体活性と治療の可能性を高めています。 たとえば、エモジンは、抗炎症活性と抗腫瘍活性で知られていますが、フランクリンAの配糖体構造は、分子相互作用と安定性において追加的な利点をもたらします .

類似化合物のリスト:- エモジン

- フィシオン

- ベンティラゴリン

- ベンティロキノン-I

フランクリンAは、そのユニークな配糖体構造とさまざまな治療用途への可能性により、これらの化合物の中で際立っています。

生化学分析

Biochemical Properties

Frangulin A plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including bovine serum albumin and calf thymus DNA . The interaction with bovine serum albumin is primarily through hydrophobic forces and hydrogen bonding, which can affect the protein’s structure and function . Additionally, this compound binds to calf thymus DNA, potentially influencing DNA stability and replication .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to conformational changes that can either inhibit or activate their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as antioxidant and anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other metabolic pathways, influencing overall metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and organelles, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals can direct this compound to specific compartments or organelles, influencing its biological effects .

準備方法

合成経路と反応条件: フランクリンAは、天然源からの抽出や化学合成など、さまざまな方法で合成することができます。 抽出プロセスでは、通常、水、メタノール、エタノール、イソプロパノールなどの溶媒が使用されます 。 抽出条件は、化合物の収率と純度を最大限に引き出すように最適化されます。 たとえば、クロウメモドキの樹皮中のフランクリンAおよびBを定量的に測定するための検証済み高速液体クロマトグラフィー法が開発されています .

工業生産方法: フランクリンAの工業生産には、植物材料からの抽出と化合物の分離が含まれます。 このプロセスには、熱抽出に続いて、粗フランクリンの沈殿物を冷溶媒混合物で洗浄して高純度製品を得ることが含まれます 。 この方法は、工業用途に適した収率と純度を確保します。

化学反応の分析

反応の種類: フランクリンAは、酸化反応、還元反応、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を修飾し、その生体活性を強化するために不可欠です。

一般的な試薬と条件: フランクリンAを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 反応条件は、目的の生成物を得られるように慎重に制御されます。 たとえば、フランクリンAとウシ血清アルブミンおよび子牛胸腺DNAとの相互作用は、蛍光スペクトルおよび分子ドッキング法を用いて研究されています .

生成される主な生成物: フランクリンAの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、DNAやタンパク質との相互作用により、蛍光消光やその他の生体活性特性を示す安定な複合体が生成される可能性があります .

科学研究への応用

フランクリンAは、化学、生物学、医学、および産業において、幅広い科学研究への応用があります。 化学では、高速液体クロマトグラフィーなどの分析方法の基準物質として使用されます 。 生物学と医学では、フランクリンAは、抗菌活性、抗炎症活性、抗腫瘍活性について研究されています 。 フランクリンAは、タンパク質やDNAとの分子相互作用の研究にも使用されており、その潜在的な治療用途に関する洞察を提供します .

科学的研究の応用

Frangulin A has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods such as high-performance liquid chromatography . In biology and medicine, this compound has been investigated for its antibacterial, anti-inflammatory, and antineoplastic activities . It is also used in the study of molecular interactions with proteins and DNA, providing insights into its potential therapeutic applications .

類似化合物との比較

Frangulin A is similar to other anthraquinone derivatives such as emodin, physcion, and ventilagolin . it is unique due to its specific glycoside structure, which enhances its bioactivity and therapeutic potential. Emodin, for example, is known for its anti-inflammatory and antineoplastic activities, but this compound’s glycoside structure provides additional benefits in terms of molecular interactions and stability .

List of Similar Compounds:- Emodin

- Physcion

- Ventilagolin

- Ventiloquinone-I

This compound stands out among these compounds due to its unique glycoside structure and its potential for various therapeutic applications.

特性

IUPAC Name |

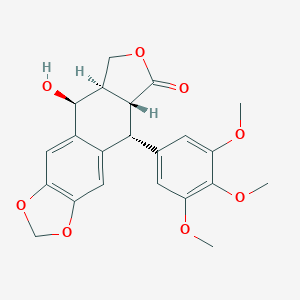

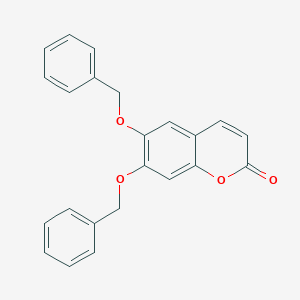

1,8-dihydroxy-3-methyl-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-7-3-10-14(12(22)4-7)18(26)15-11(17(10)25)5-9(6-13(15)23)30-21-20(28)19(27)16(24)8(2)29-21/h3-6,8,16,19-24,27-28H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTVUKLWJFJOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Franguloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

521-62-0 | |

| Record name | Franguloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 °C | |

| Record name | Franguloside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。